molecular formula C29H29IN2 B096794 1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE CAS No. 17695-32-8

1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE

Cat. No.: B096794
CAS No.: 17695-32-8
M. Wt: 532.5 g/mol
InChI Key: QISHCOOKKXNXNW-UHFFFAOYSA-M
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Description

1,1'-Diethyl-2,2'-quinotricarbocyanine is a carbocyanine dye characterized by a conjugated polymethine chain linking two quinoline-derived heterocycles. The ethyl substituents at the nitrogen atoms enhance solubility in organic solvents, while the extended π-conjugation system enables strong absorption in the visible to near-infrared (NIR) spectrum (500–800 nm). Such properties make it valuable in photonics, bioimaging, and optoelectronic devices . Its synthesis typically involves condensation reactions of quaternary ammonium precursors, analogous to methods described for related carbocyanines (e.g., 1,1'-diethyl-2,2'-carbocyanine bromide) .

Properties

IUPAC Name

1-ethyl-2-[7-(1-ethylquinolin-1-ium-2-yl)hepta-2,4,6-trienylidene]quinoline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N2.HI/c1-3-30-26(22-20-24-14-10-12-18-28(24)30)16-8-6-5-7-9-17-27-23-21-25-15-11-13-19-29(25)31(27)4-2;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISHCOOKKXNXNW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938877
Record name 1-Ethyl-2-[7-(1-ethylquinolin-2(1H)-ylidene)hepta-1,3,5-trien-1-yl]quinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17695-32-8
Record name Quinolinium, 1-ethyl-2-[7-(1-ethyl-2(1H)-quinolinylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17695-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-[7-(1-ethylquinolin-2(1H)-ylidene)hepta-1,3,5-trien-1-yl]quinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the hepta-1,3,5-trienyl chain. The final step involves the coupling of these two components under specific reaction conditions to yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Carbocyanine Derivatives with Varying Substituents

Key Compounds :

  • 1,1'-Diethyl-2,2'-carbocyanine bromide (): A trimethine cyanine (3 methine units) with ethyl groups and a bromide counterion.
  • 1,1'-Diethyl-4,4'-dicarbocyanine iodide (): A dicarbocyanine (5 methine units) with iodide as the counterion.
  • 1,1'-Diethyl-2,2'-quinotricarbocyanine: A tricarbocyanine (7 methine units) with a longer conjugation length.

Structural and Property Differences :

Property 1,1'-Diethyl-2,2'-carbocyanine bromide 1,1'-Diethyl-4,4'-dicarbocyanine iodide 1,1'-Diethyl-2,2'-quinotricarbocyanine
Methine Chain Length Trimethine (3 units) Dicarbocyanine (5 units) Tricarbocyanine (7 units)
Absorption Max (λ_max) ~550 nm ~650 nm ~750 nm (estimated)
Counterion Br⁻ I⁻ Likely Br⁻ or I⁻
Solubility Moderate in polar solvents Higher in DMSO/DMF Enhanced due to ethyl groups

The elongation of the methine chain shifts absorption to longer wavelengths (bathochromic shift), critical for NIR applications. Ethyl groups improve solubility compared to methyl analogues, as seen in related compounds . The counterion (Br⁻ vs. I⁻) influences aggregation behavior and ion mobility, with iodide often enhancing conductivity in optoelectronic applications .

Azomethines with Triphenylamine Cores ()

Azomethines (Schiff bases) like those synthesized from tris(4-formylphenyl)phenylamine and diethyl-2,5-diamino-3,4-thiophenedicarboxylate exhibit distinct properties:

  • Optical Properties : Absorption maxima in the UV-vis range (300–500 nm), shorter than carbocyanines due to smaller π-systems.
  • Thermal Stability : Decomposition temperatures above 300°C (from TGA data), comparable to carbocyanines, which typically degrade above 250°C.
  • Electrochemical Gaps : Azomethines show HOMO-LUMO gaps of ~2.5 eV, wider than carbocyanines (~1.5 eV), making them less suitable for low-energy applications like NIR sensing.

Counterion Effects in Carbocyanines

Bromide vs. Iodide :

  • 1,1'-Diethyl-2,2'-carbocyanine bromide (): Bromide’s smaller ionic radius reduces lattice energy, improving crystallinity but limiting solubility.
  • 1,1'-Diethyl-2,2'-carbocyanine iodide (): Iodide’s larger size enhances solubility in organic solvents and reduces aggregation, favoring applications in thin-film devices.

Q & A

Q. What are the optimal synthetic conditions for 1,1'-Diethyl-2,2'-quinotricarbocyanine, and how can purity be validated?

Q. How can researchers assess the photostability of 1,1'-Diethyl-2,2'-quinotricarbocyanine in aqueous vs. organic solvents?

Methodological Answer: Design a time-dependent photodegradation study:

  • Prepare solutions in PBS (pH 7.4) and DMSO.
  • Expose to controlled light intensity (e.g., xenon lamp simulating sunlight).
  • Monitor absorbance decay at λmax over 24–72 hours.
  • Calculate half-life (t1/2) using first-order kinetics. Include dark controls to rule out thermal degradation. For reproducibility, use triplicate samples and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. What computational methods can predict the electronic structure and excited-state dynamics of 1,1'-Diethyl-2,2'-quinotricarbocyanine?

Q. How can researchers resolve contradictions in reported quantum yields of 1,1'-Diethyl-2,2'-quinotricarbocyanine across studies?

Methodological Answer: Contradictions may arise from solvent polarity, concentration-dependent aggregation, or instrumentation calibration. To address this:

  • Standardize solvent systems (e.g., use DMSO with <0.1% water).
  • Perform concentration-dependent fluorescence assays to identify aggregation thresholds.
  • Calibrate fluorometers using reference dyes (e.g., rhodamine B).
  • Report detailed experimental conditions (e.g., excitation wavelength, slit widths) to enable cross-study comparisons .

Q. What strategies optimize 1,1'-Diethyl-2,2'-quinotricarbocyanine for in vivo bioimaging while minimizing nonspecific binding?

Methodological Answer: Functionalize the compound with targeting ligands (e.g., folate or peptides) via NHS-ester coupling. Evaluate specificity using:

  • In vitro cell assays: Compare uptake in target vs. non-target cell lines.
  • In vivo imaging: Administer to animal models and track fluorescence distribution via IVIS imaging. Include blocking studies (excess free ligand) to confirm receptor-mediated uptake. Optimize pharmacokinetics by PEGylation to enhance circulation time .

Q. How does the substitution pattern of 1,1'-Diethyl-2,2'-quinotricarbocyanine influence its interaction with lipid bilayers?

Methodological Answer: Conduct membrane permeability assays:

  • Use liposomes with varying lipid compositions (e.g., DOPC vs. cholesterol-rich).
  • Measure fluorescence quenching via iodide ions (outer leaflet accessibility).
  • Compare with molecular dynamics simulations to correlate ethyl group orientation with membrane insertion depth .

Guidance for Rigorous Research Design

  • Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to refine hypotheses, e.g., ensuring animal studies align with 3R principles (Replacement, Reduction, Refinement) .
  • Use PICO (Population, Intervention, Comparison, Outcome) for comparative studies, such as evaluating fluorescence efficiency against commercial cyanine dyes .

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